molecular formula C16H22N2O2 B15120066 N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide

Katalognummer: B15120066
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: SYCDRRWPRALTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by a morpholine ring substituted with a cyclopropyl group and a 3-methylphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide typically involves the reaction of morpholine derivatives with appropriate cyclopropyl and 3-methylphenylmethyl reagents. One common method involves the use of cyclopropylamine and 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • N-methylmorpholine
  • N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Uniqueness

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its cyclopropyl and 3-methylphenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-12-3-2-4-13(9-12)10-18-7-8-20-15(11-18)16(19)17-14-5-6-14/h2-4,9,14-15H,5-8,10-11H2,1H3,(H,17,19)

InChI-Schlüssel

SYCDRRWPRALTQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.